molecular formula C11H12 B1305581 1-Ethynyl-4-propylbenzene CAS No. 62452-73-7

1-Ethynyl-4-propylbenzene

Cat. No. B1305581
Key on ui cas rn: 62452-73-7
M. Wt: 144.21 g/mol
InChI Key: UVFFOABHOIMLNB-UHFFFAOYSA-N
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Patent
US05314640

Procedure details

Under nitrogen flow, the 27 g of 4-propyl-β,β-dibromostyrene was dissolved in 44 ml of tetrahydrofuran and cooled to -78° C. Two hundred ml of a butyl lithium hexane solution (1.6 mol/1 was added dropwise therein over a period of one hour. The solution was then agitated at room temperature for one and a half hours. After completion of the reaction, 200 ml of water was added. The crystals then were extracted with chloroform and washed three times with water. The remaining chloroform was distilled off, after which vacuum distillation (70° to 75° C./20 mmHg) was carried out to obtain 3.5 g of 4-propylphenylacetylene.
Name
4-propyl-β,β-dibromostyrene
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]=[C:9](Br)Br)=[CH:6][CH:5]=1)[CH2:2][CH3:3].CCCCCC.C([Li])CCC.O>O1CCCC1>[CH2:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]#[CH:9])=[CH:12][CH:13]=1)[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
4-propyl-β,β-dibromostyrene
Quantity
27 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C(Br)Br)C=C1
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was then agitated at room temperature for one and a half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The crystals then were extracted with chloroform
WASH
Type
WASH
Details
washed three times with water
DISTILLATION
Type
DISTILLATION
Details
The remaining chloroform was distilled off
DISTILLATION
Type
DISTILLATION
Details
after which vacuum distillation (70° to 75° C./20 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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